N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide
Description
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2
Properties
IUPAC Name |
N-[5-[(3-nitrophenyl)methyl]-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S2/c22-14(10-25-15-17-5-2-6-18-15)20-16-19-9-13(26-16)8-11-3-1-4-12(7-11)21(23)24/h1-7,9H,8,10H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFHDJPJJUSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2=CN=C(S2)NC(=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₄H₁₃N₃O₂S₂
- Molecular Weight : 325.39 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
The presence of both thiazole and pyrimidine moieties suggests potential interactions with various biological targets, particularly in enzymatic pathways.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole and pyrimidine derivatives. The compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could be a candidate for developing new antibiotics.
Anticancer Activity
Research has also focused on the anticancer properties of similar compounds. A study evaluating a series of thiazole derivatives found that those containing a nitro group exhibited enhanced cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using MTT methodology, this compound was tested against:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound showed promising results, particularly against HeLa cells, suggesting its potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. Thiazole derivatives have been shown to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds.
Key Findings
- Nitro Group : The presence of a nitro group enhances antibacterial activity.
- Thiazole Moiety : Essential for interaction with bacterial enzymes.
- Pyrimidine Sulfanyl Group : Contributes to the overall stability and bioavailability of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
